2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N/c17-15-9-13(12-6-1-2-7-14(12)21-15)10-4-3-5-11(8-10)16(18,19)20/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAYSZNXKSYNBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the quinoline ring. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at position 2 undergoes substitution with nucleophiles under mild to moderate conditions.
Mechanistic Insight : The chloro group's reactivity is amplified by the electron-deficient quinoline ring, facilitating SNAr with soft nucleophiles (e.g., thiols, amines). Steric hindrance from the 4-position trifluoromethylphenyl group slows reactions compared to simpler chloroquinolines .
Transition Metal-Catalyzed Cross-Coupling
The chloro substituent participates in palladium- or nickel-catalyzed couplings to form carbon-carbon bonds.
Key Finding : The trifluoromethylphenyl group does not interfere with coupling efficiency, but microwave irradiation (120°C, 30 min) improves yields in Suzuki reactions by 10–15% .
Magnesiation and Electrophilic Trapping
Directed ortho-metalation (DoM) strategies enable functionalization of the quinoline core.
Limitation : The trifluoromethyl group’s steric bulk reduces reactivity at adjacent positions, directing metallation to C-3 .
Oxidation and Reduction
Controlled redox transformations modify the quinoline ring and substituents.
Note : Harsh oxidation conditions lead to degradation, while catalytic hydrogenation is complicated by the stability of the trifluoromethyl group .
Functionalization of the Trifluoromethylphenyl Group
The meta-trifluoromethylphenyl moiety exhibits limited reactivity due to the strong electron-withdrawing effect of -CF₃.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | No reaction observed | |
| Friedel-Crafts Acylation | AlCl₃, AcCl, 25°C | Trace product formation (<5% yield) |
Rationale : The -CF₃ group deactivates the phenyl ring, rendering electrophilic substitution impractical under standard conditions .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-4-[3-(trifluoromethyl)phenyl]quinoline is . The presence of the trifluoromethyl group significantly impacts the compound’s lipophilicity and metabolic stability, which are critical factors influencing its pharmacological properties. The structural features of this compound allow it to interact effectively with biological targets.
Antimicrobial Activity
Recent studies indicate that this compound exhibits promising antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth, and this compound has shown significant effectiveness against various strains, including Escherichia coli and Staphylococcus aureus. The incorporation of chlorine and trifluoromethyl groups enhances its antibacterial potency, making it a candidate for further development into antimicrobial agents .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer activities. This compound has demonstrated potential as an anticancer agent through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Research has highlighted its effectiveness against several cancer types, such as melanoma, breast cancer, and prostate cancer .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a strong potential for development into a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound effectively inhibited the growth of breast cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways. Further studies are ongoing to assess its effectiveness in vivo .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
- Lipophilicity (logP) : The -CF₃ group increases logP, making the target compound more lipophilic than methoxy-substituted derivatives (e.g., ) .
- Thermal Stability : Methyl or methoxy groups () lower melting points compared to halogenated analogs. The target compound’s melting point is expected to exceed 400 K based on similar structures .
Biological Activity
2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and molecular biology. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effectiveness against specific targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H10ClF3N
- CAS Number : 120314-06-9
The quinoline backbone is known for its ability to interact with various biological targets, while the trifluoromethyl group contributes to increased lipophilicity and metabolic stability.
Research indicates that compounds with a quinoline structure often act as inhibitors for various kinases and receptors involved in cancer progression. The specific mechanisms of action for this compound include:
- Inhibition of c-Met Receptor : Quinoline derivatives have shown promising results in inhibiting the c-Met receptor, which is implicated in tumor growth and metastasis. The compound's structure allows it to disrupt the catalytic conformation of the receptor, leading to reduced signaling pathways associated with cancer progression .
- Targeting VEGF Receptors : Similar compounds have demonstrated significant inhibitory effects on vascular endothelial growth factor (VEGF) receptors. The interaction with these receptors is crucial for angiogenesis in tumors, suggesting that this compound may possess anti-angiogenic properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- c-KIT Kinase Inhibition : A study highlighted the efficacy of a related compound (CHMFL-KIT-64), which shares structural similarities with this compound. This compound demonstrated single-digit nanomolar potency against various c-KIT mutants, indicating a potential application in treating gastrointestinal stromal tumors (GISTs) .
- Anti-Angiogenic Activity : In vitro studies on endothelial cells showed that quinoline derivatives exhibit potent anti-proliferative effects, with IC50 values lower than those of established treatments like sorafenib. This suggests that this compound could be developed as an anti-cancer agent targeting angiogenesis .
Q & A
Q. Basic
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR resolves aromatic proton coupling patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate halogenated byproducts .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and detects isotopic patterns from chlorine .
What strategies are employed to resolve contradictory crystallographic data when the compound exhibits polymorphism or crystallographic disorder?
Q. Advanced
- SHELX refinement : Use SHELXL for high-resolution data to model disorder. Apply restraints (e.g., SIMU/DELU) to stabilize thermal parameters for overlapping atoms .
- Twinned data handling : For twin-law ambiguities, employ HKLF5 format in SHELX to deconvolute overlapping reflections .
- Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify polymorphic phase transitions .
What are the common biological targets for quinoline derivatives like this compound, and how are in vitro assays designed to evaluate their bioactivity?
Q. Basic
- Targets : Kinases (e.g., EGFR), topoisomerases, and antimicrobial targets (e.g., Plasmodium enzymes) .
- Assay design :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity with malachite green detection).
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cancer cell lines (e.g., HeLa) .
How can computational methods be integrated with experimental data to predict and verify the compound's reactivity in novel synthetic pathways?
Q. Advanced
- DFT calculations : Simulate transition states for cyclization reactions to predict activation energies and regioselectivity .
- Docking studies : Model interactions with biological targets (e.g., protein-ligand docking in AutoDock Vina) to prioritize derivatives for synthesis .
- Machine learning : Train models on existing quinoline reaction datasets to predict optimal catalysts or solvent systems .
What are the mechanistic implications of the trifluoromethyl group on the compound's electronic properties and binding affinity in medicinal chemistry studies?
Q. Advanced
- Electron-withdrawing effects : The -CF₃ group increases quinoline’s electron deficiency, enhancing π-π stacking with aromatic residues in target proteins .
- Metabolic stability : Fluorination reduces oxidative metabolism, prolonging half-life in vivo. Validate via microsomal stability assays (e.g., rat liver microsomes) .
- Hydrophobic interactions : Trifluoromethyl groups improve membrane permeability, quantified via PAMPA assays .
How should researchers handle hazardous byproducts generated during the synthesis of halogenated quinolines?
Q. Basic
- Byproduct identification : Use GC-MS to detect chlorinated or fluorinated side products (e.g., polychlorinated biphenyls) .
- Waste treatment : Neutralize acidic residues with NaHCO₃ before disposal. Employ activated carbon filters to adsorb volatile fluorocarbons .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respiratory protection during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
